molecular formula C12H19NO4 B14624377 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol CAS No. 54758-69-9

1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol

Cat. No.: B14624377
CAS No.: 54758-69-9
M. Wt: 241.28 g/mol
InChI Key: MOIKDOIXOBPFAT-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is a chemical compound with the molecular formula C12H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a methoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol typically involves the reaction of 4-(2-methoxyethoxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The resulting intermediate is then reacted with ammonia to yield the final product. The reaction conditions generally include room temperature and the use of solvents like dichloromethane (CH2Cl2) for extraction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. As a β1-adrenergic blocking agent, it binds to β1-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxyethoxy group enhances its solubility and bioavailability compared to other similar compounds.

Properties

CAS No.

54758-69-9

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C12H19NO4/c1-15-6-7-16-11-2-4-12(5-3-11)17-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3

InChI Key

MOIKDOIXOBPFAT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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